3-Tolperisone Hydrochloride, also known simply as Tolperisone Hydrochloride, is a centrally acting muscle relaxant primarily used to alleviate muscle spasms and spasticity associated with neurological conditions. It is classified under the category of muscle relaxants and is recognized for its ability to inhibit sodium and calcium channels, contributing to its muscle-relaxing effects. The compound has gained clinical significance due to its non-sedative properties, making it a preferred option for patients requiring muscle relaxation without the sedative side effects typically associated with other muscle relaxants .
Tolperisone Hydrochloride is synthesized from various chemical precursors through several methods. It falls under the classification of aromatic ketones and is categorized as a small molecule drug. The International Union of Pure and Applied Chemistry name for this compound is 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride. Its Chemical Abstracts Service number is 3644-61-9, and it has been assigned various identifiers in chemical databases, including DrugBank and ChemSpider .
The synthesis of Tolperisone Hydrochloride typically involves a multi-step process that includes salifying condensation and purification stages. A common method includes the following steps:
This method yields Tolperisone Hydrochloride with high purity, suitable for pharmaceutical applications.
Tolperisone Hydrochloride has a molecular formula of and a molecular weight of approximately 281.82 g/mol. Its structural representation can be described as follows:
The compound features a piperidine ring, which contributes to its pharmacological activity, alongside an aromatic ketone structure that enhances its solubility and bioavailability .
Tolperisone Hydrochloride participates in various chemical reactions primarily during its synthesis. Key reactions include:
These reactions are crucial for ensuring the stability and efficacy of the final pharmaceutical product .
Tolperisone Hydrochloride is primarily utilized in clinical settings as a muscle relaxant for patients experiencing spasticity due to conditions such as stroke or multiple sclerosis. Its non-sedative nature makes it particularly advantageous for patients who require muscle relaxation without impairment of cognitive function or motor skills. Additionally, it has been explored for potential use in other therapeutic areas due to its effects on ion channels within the nervous system .
Tolperisone hydrochloride, chemically designated as 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride, emerged from pharmaceutical research at Gedeon Richter (Hungary) in the 1950s. Initial synthesis aimed to develop a non-sedative muscle relaxant by modifying the cocaine structure, seeking reduced sympathomimetic effects. Early pharmacological studies by Porszász et al. (1961) demonstrated its unique ability to inhibit polysynaptic spinal reflexes in cats and rats without significant parasympatholytic activity, distinguishing it from classical spasmolytics like baclofen. These experiments revealed tolperisone's selective depression of hyperreflexia induced by strychnine, suggesting a central nervous system (CNS)-mediated mechanism primarily targeting the brainstem and spinal cord [1] [3] [4]. By the 1960s, tolperisone was clinically adopted in Europe and Asia under brand names such as Mydocalm® for neurological spasticity and musculoskeletal pain. Its rapid absorption (peak plasma: 0.9–1.5 hours) and biphasic elimination (half-lives: 2 hours and 12 hours) were established in human pharmacokinetic studies, though metabolic pathways remained partially characterized until the 2000s [1] [3].
Table 1: Key Milestones in Early Tolperisone Development
| Year | Development | Significance |
|---|---|---|
| 1956 | Initial synthesis by Gedeon Richter | Derived from cocaine structure; aimed for non-sedative muscle relaxation |
| 1961 | Porszász et al. pharmacological profiling | Demonstrated inhibition of spinal reflexes in cats/rats; no parasympatholytic effects |
| 1960s | Clinical introduction (Europe/Asia) | First marketed as Mydocalm® for spasticity and muscle spasm |
| 1987 | Human pharmacokinetic studies | Established biphasic elimination (t₁/₂α=2h; t₁/₂β=12h) |
Tolperisone belongs to the aryl-alkyl aminoketone class, featuring a chiral center α to the carbonyl group. Racemic mixtures are typically used therapeutically, though the dextrorotatory enantiomer exhibits lower activity [4]. Key structural analogs developed to optimize efficacy and tolerability include:
Comparative studies show these analogs share tolperisone’s core mechanism of voltage-gated sodium and calcium channel inhibition but differ in selectivity. For example, silperisone exhibits greater N-type calcium channel blockade, while eperisone shows preferential T-type channel affinity. The β-aminoketone scaffold remains critical for membrane-stabilizing activity, as truncating the piperidine ring or replacing the carbonyl abolishes spinal reflex inhibition [1] [4].
Table 2: Structural Analogs of Tolperisone and Key Modifications
| Compound | R1 (Aromatic) | R2 (Amine) | Key Pharmacological Difference |
|---|---|---|---|
| Tolperisone | 4-methylphenyl | Piperidine | Prototype Na⁺/Ca²⁺ channel blocker |
| Eperisone | 4-methylphenyl | N-methylpiperidine | Enhanced T-type Ca²⁺ channel affinity |
| Inaperisone | 4-cyclohexylphenyl | Piperidine | Extended half-life (t₁/₂=7h) |
| Silperisone | 4-methylphenyl | Dimethylsilane | Dual Na⁺/K⁺ channel blockade |
Early synthetic routes (1950s–1970s) involved a Mannich reaction between 4-methylpropiophenone, formaldehyde, and piperidine. However, this method yielded crude tolperisone with ≤85% purity due to byproducts like the bis-alkylated impurity (Impurity 1: 1,3-bis(piperidin-1-yl)-2-methylpropan-1-one) and residual catalysts [5] [7]. Modern industrial synthesis addresses these limitations through:
Analytical methods evolved from titrimetry (1970s) to stability-indicating HPLC (2010s). Current pharmacopeial protocols (e.g., JP XVIII) use C18 columns with phosphate buffer (pH 8.0)/acetonitrile gradients, detecting impurities at ≤0.05% levels. Forced degradation studies confirm susceptibility to base/water hydrolysis (yielding 4-methylpropiophenone) and oxidation (N-oxide formation), necessitating inert packaging [5] [7].
Table 3: Synthetic Milestones and Purity Improvements
| Era | Method | Key Advance | Max Purity |
|---|---|---|---|
| 1960s | Mannich reaction | Simple one-pot synthesis | 85% |
| 1990s | Friedel-Crafts acylation | Reduced bis-alkylation impurities | 95% |
| 2010s | Chiral HPLC resolution | Enantiopure (S)-isomer production | >99% ee |
| 2020s | Recrystallization (IPA/IPE) | Removal of positional isomers | >99.9% |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: